molecular formula C7H11NO3 B13432726 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid

Cat. No.: B13432726
M. Wt: 157.17 g/mol
InChI Key: CAVPGDKINHQXTE-UHFFFAOYSA-N
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Description

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This unique arrangement imparts specific chemical properties and reactivity patterns, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid typically involves the formation of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed reaction conditions to ensure high yield and purity, followed by purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve a variety of nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA can yield epoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic core, as well as the acetic acid functional group. This combination of features imparts specific reactivity and binding properties that are not found in other similar compounds.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c9-7(10)3-8-2-6-1-5(8)4-11-6/h5-6H,1-4H2,(H,9,10)

InChI Key

CAVPGDKINHQXTE-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CO2)CC(=O)O

Origin of Product

United States

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